HeLa Antiproliferative IC50: Lapathoside C vs. 3′,4′,6′-Tri-O-feruloylsucrose vs. Helonioside A
In a direct head-to-head panel under identical MTS assay conditions (HeLa cells, 48 h exposure), Lapathoside C (compound 3) exhibited an IC50 of 3.12 μM, which was >7-fold more potent than 3′,4′,6′-tri-O-feruloylsucrose (compound 2, IC50 = 22.35 μM) and dramatically more potent than helonioside A (compound 1, IC50 > 100 μM) [1]. This potency rank order (3 > 14 > 12 > 2 >> 1) demonstrates that replacing a single coumaroyl moiety with a feruloyl group substantially reduces activity, whereas Lapathoside C's 6-mono-O-feruloyl-3′,6′-di-O-coumaroyl configuration confers intermediate potency that can be further optimized.
| Evidence Dimension | Antiproliferative IC50 against HeLa cervical carcinoma cells (MTS assay, 48 h) |
|---|---|
| Target Compound Data | IC50 = 3.12 μM (Lapathoside C, compound 3) |
| Comparator Or Baseline | IC50 = 22.35 μM (3′,4′,6′-tri-O-feruloylsucrose, compound 2); IC50 > 100 μM (Helonioside A, compound 1); IC50 = 0.40 μM (Camptothecin positive control) |
| Quantified Difference | 7.2-fold more potent than 3′,4′,6′-tri-O-feruloylsucrose; >32-fold more potent than Helonioside A; 7.8-fold less potent than camptothecin |
| Conditions | HeLa human cervical epithelioid carcinoma cell line, MTS assay, 48 h drug exposure, three independent experiments |
Why This Matters
Procurement of pure Lapathoside C versus a generic 'feruloylsucrose mixture' is critical because a single substitution change can alter potency by more than an order of magnitude, leading to false-negative or inconsistent SAR conclusions.
- [1] Panda, P., Appalashetti, M., Natarajan, M., Mary, C. P., Venkatraman, S. S., & Judeh, Z. M. A. (2012). Synthesis and antiproliferative activity of helonioside A, 3′,4′,6′-tri-O-feruloylsucrose, lapathoside C and their analogs. European Journal of Medicinal Chemistry, 58, 418-430. (Table 3, entries 1-2; Table 2, entry 2) View Source
